1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride

Pharmaceutical Synthesis Medicinal Chemistry Formulation

1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride (CAS 1375474-27-3) is a halogenated aromatic amine derivative with the molecular formula C₈H₁₀Cl₂FN and a molecular weight of 210.08 g/mol. This racemic compound features a 2-chloro-6-fluorophenyl substitution pattern on the α-carbon of the ethylamine backbone, with the amine group existing as a hydrochloride salt.

Molecular Formula C8H10Cl2FN
Molecular Weight 210.07 g/mol
CAS No. 1375474-27-3
Cat. No. B1432199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride
CAS1375474-27-3
Molecular FormulaC8H10Cl2FN
Molecular Weight210.07 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC=C1Cl)F)N.Cl
InChIInChI=1S/C8H9ClFN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H
InChIKeyPUBRSCIMJQYMNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride (CAS 1375474-27-3) – A Halogenated Aromatic Amine Scaffold for Medicinal Chemistry and API Synthesis


1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride (CAS 1375474-27-3) is a halogenated aromatic amine derivative with the molecular formula C₈H₁₀Cl₂FN and a molecular weight of 210.08 g/mol . This racemic compound features a 2-chloro-6-fluorophenyl substitution pattern on the α-carbon of the ethylamine backbone, with the amine group existing as a hydrochloride salt. It is primarily utilized as a key intermediate in pharmaceutical synthesis and as a versatile building block in medicinal chemistry research [1]. The compound is available commercially from multiple vendors with purities typically ranging from 95% to 98%, and vendors often provide supporting analytical data such as NMR, HPLC, and GC for batch-specific quality assurance .

Procurement Considerations for 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride: Why Analogs Are Not Direct Substitutes


Direct substitution of 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride with structurally related analogs is not scientifically justified without re-validation. Key differentiating factors include the salt form versus free base, which alters solubility, stability, and handling properties ; the precise 2-chloro-6-fluoro substitution pattern on the phenyl ring, which is known to confer distinct reactivity and binding capabilities compared to other halogenated derivatives [1]; and the presence of the chiral center, which, while racemic in this product, necessitates careful consideration if enantiopure alternatives are required for stereospecific syntheses . The quantitative evidence presented below substantiates these points for informed procurement decisions.

Quantitative Differentiation of 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride (CAS 1375474-27-3) from Its Closest Comparators


Hydrochloride Salt vs. Free Base: Impact on Aqueous Solubility and Handling

The hydrochloride salt form of 1-(2-Chloro-6-fluorophenyl)ethan-1-amine (CAS 1375474-27-3) exhibits enhanced aqueous solubility compared to its free base counterpart (CAS 1000878-44-3). While the free base is a neutral amine, the salt form increases polarity, making it more suitable for aqueous reaction conditions and formulation studies . Calculated ESOL Log S for the free base is -3.15, corresponding to a solubility of 0.147 mg/mL, whereas the hydrochloride salt is expected to be significantly more soluble, a property often required for biological assays .

Pharmaceutical Synthesis Medicinal Chemistry Formulation

Racemic Mixture vs. Single Enantiomers: Implications for Stereochemical Purity in Synthesis

1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride (CAS 1375474-27-3) is supplied as a racemic mixture. In contrast, the (R)-enantiomer (e.g., CAS 1391497-31-6) and (S)-enantiomer (e.g., CAS 1000878-48-7) are commercially available as distinct products . The racemic mixture contains both enantiomers in equal proportion (0:1 defined/undefined stereocenter ratio), whereas enantiopure versions are >99% ee . This distinction is crucial for syntheses where stereochemistry dictates biological activity or downstream coupling efficiency.

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

2-Chloro-6-Fluoro Substitution Pattern vs. 2-Chloro-6-Fluorophenethylamine: Differential Biological Activity

The 2-chloro-6-fluorophenyl substitution pattern on the α-carbon of ethanamine (as in CAS 1375474-27-3) differs structurally from the β-phenethylamine derivative 2-(2-chloro-6-fluorophenyl)ethylamine (CAS 149488-93-7). This one-carbon shift in the ethylamine chain alters the molecule's three-dimensional conformation and electronic distribution, leading to different biological activities. For instance, 2-(2-chloro-6-fluorophenyl)ethylamine acts as an agonist at the human trace amine-associated receptor 1 (TAAR1) with an EC50 of 312 nM [1], while the target compound (α-substituted) has not been reported to exhibit this specific activity, suggesting a divergence in pharmacological profile [2].

Receptor Pharmacology Structure-Activity Relationship Medicinal Chemistry

Purity and Analytical Characterization: Vendor-Specific Quality Specifications

Commercially available 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride is offered with varying purity grades and analytical support. For example, Bidepharm supplies this compound at 97% purity with batch-specific QC data including NMR, HPLC, and GC . In contrast, other vendors like AKSci offer 95% purity , while ChemScene and Leyan provide 98% purity . These purity differences, along with the availability of comprehensive analytical documentation, can be decisive for researchers requiring high-quality starting materials for sensitive reactions or for generating reproducible data.

Analytical Chemistry Quality Control Procurement

Optimal Research and Industrial Application Scenarios for 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride


Pharmaceutical Intermediate for CNS-Targeting APIs

This compound serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting central nervous system (CNS) disorders. Its structural features, including the 2-chloro-6-fluorophenyl moiety, are found in known serotonin-norepinephrine reuptake inhibitors (SNRIs), and the racemic amine provides a versatile starting point for generating diverse chemical libraries . Procurement of this specific hydrochloride salt ensures suitable handling properties and solubility for multi-step organic syntheses.

Building Block for Ligand and Catalyst Development

The compound's chiral amine center and halogenated aromatic ring make it a valuable scaffold for constructing ligands and catalysts. It can be readily elaborated into chiral auxiliaries, organocatalysts, or ligands for transition metal catalysis [1]. The availability of the racemate allows researchers to explore stereochemical outcomes in asymmetric synthesis, while the commercial availability of enantiopure versions provides options for generating single-enantiomer catalysts .

Medicinal Chemistry Probe for Structure-Activity Relationship (SAR) Studies

The 2-chloro-6-fluoro substitution pattern on the phenyl ring is known to modulate lipophilicity (LogP ~2.4-3.4) and metabolic stability, making this compound a useful probe in medicinal chemistry SAR campaigns . Its structural similarity to phenethylamine derivatives, yet distinct biological activity profile, allows researchers to interrogate the specific contributions of the α-methyl group to target engagement and selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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